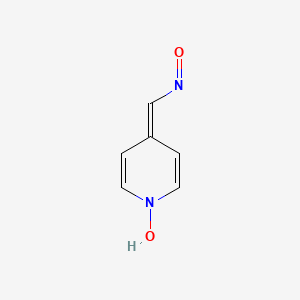

Isonicotinaldehyde oxime 1-oxide

Description

Significance within Organic and Heterocyclic Chemistry

Isonicotinaldehyde oxime 1-oxide serves as a versatile building block in organic synthesis, primarily due to the presence of multiple reactive sites within its structure. The N-oxide functional group alters the electron density of the pyridine (B92270) ring, influencing its reactivity in substitution reactions. The oxime group, on the other hand, is a versatile functional group that can participate in a variety of chemical transformations, including rearrangements, reductions, and cycloadditions.

The compound is a key precursor for the synthesis of a range of heterocyclic compounds. The presence of both the N-oxide and the oxime moieties allows for stepwise or tandem reactions to construct more elaborate molecular frameworks. For instance, the oxime group can be a source of nitrogen in the formation of nitrogen-containing heterocycles, while the pyridine N-oxide can direct the regioselectivity of reactions or can be deoxygenated at a later synthetic stage.

The significance of this compound is also noted in the field of medicinal chemistry, where it has been investigated as a potential scaffold for the development of new therapeutic agents. Research has suggested its potential utility in the synthesis of compounds with antitubercular activity. smolecule.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H6N2O2 | guidechem.com |

| Molecular Weight | 138.124 g/mol | guidechem.com |

| CAS Number | 699-07-0 | guidechem.com |

Contextualization within Pyridine N-Oxide and Oxime Chemistry

To fully appreciate the chemical utility of this compound, it is essential to understand the individual chemistries of its constituent functional groups: the pyridine N-oxide and the oxime.

Pyridine N-Oxide Chemistry: The N-oxidation of a pyridine ring significantly alters its electronic properties. The N-oxide group is a strong electron-withdrawing group via induction but can also act as an electron-donating group through resonance. This dual nature modifies the reactivity of the pyridine ring. Compared to pyridine, pyridine N-oxides are less basic. scripps.edu The presence of the N-oxide activates the positions ortho and para to the nitrogen atom towards nucleophilic attack, while deactivating the ring towards electrophilic substitution. wikipedia.org This altered reactivity is a powerful tool in the functionalization of pyridine rings. wikipedia.org

Oxime Chemistry: Oximes, with the general formula R1R2C=NOH, are derivatives of aldehydes or ketones. The oxime functional group is known for its ability to act as a ligand for metal ions and to participate in a variety of reactions. The Beckmann rearrangement, where an oxime is converted to an amide, is a classic example of oxime reactivity. Oximes can also be reduced to amines or hydrolyzed back to the parent carbonyl compound and hydroxylamine (B1172632). In recent years, the N-O bond of oximes has been utilized in radical-mediated and transition-metal-catalyzed reactions to construct N-heterocycles. researchgate.net

The combination of these two functional groups in this compound results in a molecule with a unique reactivity profile. The electron-withdrawing nature of the N-oxide group can influence the reactivity of the oxime moiety, and conversely, the oxime can direct the outcome of reactions involving the pyridine N-oxide ring. This interplay allows for a greater degree of control and versatility in the design of synthetic routes.

| Compound Class | Key Reactivity Features |

|---|---|

| Pyridines | Nucleophilic aromatic substitution at positions 2 and 4 (if leaving group is present); electrophilic aromatic substitution at position 3. |

| Pyridine N-Oxides | Enhanced reactivity towards nucleophilic attack at positions 2 and 4; deoxygenation to the corresponding pyridine. wikipedia.org |

| Oximes | Beckmann rearrangement; reduction to amines; hydrolysis to carbonyls; participation in cycloaddition reactions. researchgate.net |

Current Research Landscape and Gaps

The current body of research on this compound indicates its primary role as a synthetic intermediate. Its applications have been noted in the context of preparing more complex molecules with potential biological activity. smolecule.com However, a comprehensive exploration of the full synthetic potential of this compound appears to be an area with room for further investigation.

Current Research Focus:

Synthetic Intermediate: The majority of available literature positions this compound as a building block for more complex heterocyclic structures. smolecule.com

Medicinal Chemistry Precursor: There is an interest in its use as a starting material for compounds with potential therapeutic applications, such as antitubercular agents. smolecule.com

Identified Research Gaps:

Detailed Mechanistic Studies: While the general reactivity of pyridine N-oxides and oximes is well-understood, detailed mechanistic studies on the specific reactions of this compound are not extensively reported. A deeper understanding of the interplay between the two functional groups could unlock new synthetic methodologies.

Exploration of Diverse Reactivity: The full scope of the reactivity of this compound has yet to be explored. For instance, a systematic investigation into its participation in various types of cycloaddition reactions, rearrangements, and metal-catalyzed cross-coupling reactions is lacking.

Materials Science Applications: While there are suggestions of its potential use in materials science, for example in the synthesis of metal-organic frameworks (MOFs), this area remains largely unexplored. smolecule.com

Expanded Biological Screening: Although there are indications of its potential in medicinal chemistry, a broader screening of its biological activities and the activities of its derivatives could reveal new therapeutic opportunities.

Structure

2D Structure

3D Structure

Properties

CAS No. |

699-07-0 |

|---|---|

Molecular Formula |

C6H6N2O2 |

Molecular Weight |

138.12 g/mol |

IUPAC Name |

1-hydroxy-4-(nitrosomethylidene)pyridine |

InChI |

InChI=1S/C6H6N2O2/c9-7-5-6-1-3-8(10)4-2-6/h1-5,10H |

InChI Key |

XOTXPRUFDURHKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=CC1=CN=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformations of Isonicotinaldehyde Oxime 1 Oxide

Reactivity of the Oxime Functionality

The oxime group (-CH=N-OH) is a versatile functional group known to participate in a variety of transformations, including oxidation, reduction, and fragmentation reactions.

Aldoximes, such as isonicotinaldehyde oxime 1-oxide, can be readily oxidized to the corresponding nitrile oxides. This transformation is a valuable method for the in situ generation of these highly reactive 1,3-dipolar species, which can then be trapped by various dipolarophiles in cycloaddition reactions to form five-membered heterocyclic rings like isoxazolines and isoxazoles. organic-chemistry.orgresearchgate.net

A common and efficient method for this oxidation involves the use of hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (PhI(OAc)₂), in a suitable solvent like methanol, often with a catalytic amount of a strong acid like trifluoroacetic acid (TFA). organic-chemistry.orgresearchgate.netnih.gov The proposed mechanism involves an initial ligand exchange on the iodine(III) center, followed by a solvolytic fragmentation that releases the nitrile oxide. researchgate.net

Table 1: Reagents for the Oxidation of Aldoximes to Nitrile Oxides

| Oxidizing Agent | Co-reagent/Solvent | Comments |

|---|---|---|

| Iodobenzene diacetate (PhI(OAc)₂) | Methanol, cat. TFA | Efficiently generates nitrile oxides for in situ cycloadditions. organic-chemistry.orgresearchgate.net |

| tert-Butyl hypoiodite (B1233010) (t-BuOI) | In situ from t-BuOCl and NaI | A powerful reagent for cycloaddition reactions. researchgate.net |

| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | - | Used for intramolecular oxidative cyclizations. researchgate.net |

For this compound, this reaction would yield isonicotinonitrile N-oxide, a reactive intermediate poised for further synthetic elaboration.

The reduction of oximes typically yields primary amines. While specific literature on the reduction of the oxime in this compound to the corresponding aminomethylpyridine N-oxide is not prevalent, general methods for oxime reduction are well-established. These methods often employ reagents like lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd, H₂/Raney Ni), or sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt.

However, the presence of the pyridine (B92270) N-oxide moiety introduces a potential for competitive reduction. Pyridine N-oxides themselves can be reduced to pyridines under various conditions. google.com For instance, catalytic hydrogenation can reduce the N-oxide. A mild procedure for the reduction of pyridine N-oxides to piperidines using ammonium (B1175870) formate (B1220265) and palladium on carbon has been reported, highlighting the susceptibility of the ring system to reduction. organic-chemistry.org Diboron reagents have also been shown to reduce amine N-oxides, with pyridyl-N-oxides undergoing slower reduction compared to other amine oxides. researchgate.net Therefore, achieving selective reduction of the oxime without affecting the N-oxide would require careful selection of reagents and reaction conditions.

Esters derived from oximes, such as oxime carbamates or sulfonates, are known to undergo homolytic cleavage of the weak N-O bond upon photochemical or thermal activation. d-nb.info This homolysis generates highly reactive nitrogen-centered iminyl radicals (R₂C=N•) and oxygen-centered radicals. d-nb.info

Studies on p-pyridinyl oxime carbamates have demonstrated that these compounds can act as "synthetic nucleases" by photocleaving DNA through the generation of carbonyloxyl radicals upon N-O bond homolysis. d-nb.info The reactivity was found to be dependent on the substituent on the carbamate (B1207046) group, with halogenated derivatives showing significant activity. d-nb.info This suggests that ester derivatives of this compound could serve as precursors to pyridinyl-substituted iminyl radicals, which could be harnessed in various radical-mediated synthetic transformations.

Reactivity of the Pyridine N-Oxide Moiety

The pyridine N-oxide group significantly influences the electronic properties and reactivity of the aromatic ring, distinguishing it from its parent pyridine.

The N-oxide group exhibits a dual electronic nature. It possesses a strong dipole moment and acts as an electron-donating group through resonance, increasing the electron density at the 2- and 4-positions of the pyridine ring. bhu.ac.inyoutube.comchemtube3d.com This resonance donation makes the pyridine N-oxide ring more susceptible to electrophilic aromatic substitution than pyridine itself, directing incoming electrophiles to the ortho and para positions. bhu.ac.in

Conversely, the positively charged nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic attack compared to benzene. youtube.com Despite this, the resonance effect is generally dominant in directing the regioselectivity. The increased electron density at the 2- and 4-positions also makes pyridine N-oxides more reactive towards nucleophilic attack at these positions, often following activation of the N-oxide oxygen by an electrophile. scripps.edu In the case of this compound, the oxime substituent is at the 4-position, a site activated by the N-oxide.

Table 2: Comparison of Electronic Properties of Pyridine and Pyridine N-Oxide

| Property | Pyridine | Pyridine N-Oxide | Reference |

|---|---|---|---|

| Dipole Moment | ~2.2 D | ~4.2 D | scripps.edu |

| Basicity (pKa of conjugate acid) | 5.2 | 0.79 | scripps.edu |

| Reactivity towards Electrophiles | Less reactive than benzene, meta-directing | More reactive than pyridine, ortho/para-directing | bhu.ac.inyoutube.com |

Pyridine N-oxides can undergo a variety of rearrangement and ring-opening reactions, often under thermal or catalytic conditions. A classic example is the rearrangement with acetic anhydride, which can lead to the formation of 2-acetoxypyridine derivatives. acs.orgacs.org This reaction proceeds through an initial acylation of the N-oxide oxygen, followed by a d-nb.infod-nb.info-sigmatropic rearrangement. chemtube3d.com

More recently, ring-opening reactions of pyridine N-oxides catalyzed by magnesium hydride complexes have been reported, yielding magnesium-based oximate complexes. acs.org The mechanism involves the insertion of a C=N bond of the pyridine ring into the Mg-H bond, followed by ring opening. acs.org Additionally, thermal rearrangements of substituted pyridine N-oxides, such as 2-allyloxypyridine (B1265830) N-oxide, have been shown to proceed via concerted sigmatropic rearrangements. arkat-usa.org These precedents suggest that this compound could potentially undergo similar skeletal transformations under appropriate conditions, providing pathways to different heterocyclic systems.

Derivatization and Functionalization Strategies

The presence of the oxime functional group in this compound provides a versatile handle for various derivatization and functionalization reactions. These transformations are crucial for modifying the compound's properties and for its application as a building block in the synthesis of more complex molecules.

Synthesis of O-Substituted Oxime Derivatives (e.g., O-(2-propynyl)oxime 1-oxide)

The hydroxyl group of the oxime can be readily alkylated to form O-substituted oxime ethers. This modification is significant as it can introduce a variety of functional groups, influencing the molecule's reactivity and potential for further transformations. A noteworthy example is the synthesis of isonicotinaldehyde O-(2-propynyl)oxime 1-oxide, which incorporates a terminal alkyne. This functional group is particularly valuable for its participation in "click" chemistry and intramolecular cycloaddition reactions.

A general and efficient method for the synthesis of O-alkylated oxime ethers involves the reaction of the parent oxime with an alkyl halide in the presence of a base. jocpr.com For the synthesis of isonicotinaldehyde O-(2-propynyl)oxime 1-oxide, a plausible approach is the O-propargylation of this compound with propargyl bromide. The reaction is typically carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF) with a mild base like potassium carbonate (K2CO3) to facilitate the deprotonation of the oxime's hydroxyl group, followed by nucleophilic substitution on the propargyl bromide. jocpr.com

While specific research detailing the synthesis of isonicotinaldehyde O-(2-propynyl)oxime 1-oxide is not extensively documented in publicly available literature, its commercial availability confirms its existence. sigmaaldrich.com The general procedure for the synthesis of similar O-alkenyl and O-alkynyl oxime ethers is well-established. For instance, various α,β-unsaturated aldoxime ethers have been synthesized in a one-pot reaction from the corresponding aldehyde, hydroxylamine (B1172632) hydrochloride, an alkyl bromide, and anhydrous potassium carbonate in THF, with yields ranging from 75% to 82%. jocpr.com

| Reactants | Reagents and Conditions | Product | General Yield Range | Reference |

|---|---|---|---|---|

| This compound, Propargyl bromide | K₂CO₃, THF, reflux | Isonicotinaldehyde O-(2-propynyl)oxime 1-oxide | Not specified, but generally good for similar reactions | jocpr.com |

| Tryptanthrin oxime, 2-Bromoacetonitrile | Base-mediated alkylation | O-(Cyanomethyl)tryptanthrin oxime | 3% | frontiersin.org |

| Various alcohols, Various oximes | PPh₃, CCl₄, DBU, TBAI, CH₃CN, reflux | Corresponding O-alkyl oxime ethers | Good yields | organic-chemistry.org |

Heterocyclic Ring Formation from Oxime Derivatives

The derivatives of this compound, particularly those with unsaturated O-substituents, are valuable precursors for the synthesis of various heterocyclic ring systems. These transformations often proceed through intramolecular cycloaddition reactions, where the oxime functionality is converted in situ into a reactive intermediate such as a nitrone or a nitrile oxide.

The pyridine N-oxide moiety itself makes these compounds interesting substrates for cyclization reactions, as it influences the electronic properties of the pyridine ring and can participate in the reaction. researchgate.net The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing five-membered heterocycles. chesci.comrsc.org In this context, the O-substituted oxime ether can be designed to contain a dipolarophile (an alkene or alkyne) that can react with a 1,3-dipole generated from the oxime.

A key strategy involves the intramolecular nitrile oxide cycloaddition (INOC) reaction. mdpi.com For a derivative like isonicotinaldehyde O-(2-propynyl)oxime 1-oxide, the oxime can be oxidized in situ to a nitrile oxide. This highly reactive intermediate can then undergo a [3+2] cycloaddition with the tethered alkyne, leading to the formation of a fused isoxazole (B147169) ring system. The reaction is often facilitated by mild oxidizing agents such as aqueous sodium hypochlorite. mdpi.com

Similarly, the oxime derivative can be converted to a nitrone, which can then undergo an intramolecular [3+2] cycloaddition with an alkene or alkyne. This approach has been successfully employed in the synthesis of various fused heterocyclic systems. For example, simple haloaldehydes can undergo a cascade reaction involving condensation with hydroxylamine to form an oxime, followed by cyclization to a nitrone and subsequent intermolecular dipolar cycloaddition to yield isoxazolidines. rsc.org

Research on pyrazole (B372694) derivatives has demonstrated the feasibility of synthesizing pyrano[4,3-c] researchgate.netresearchgate.netoxazole ring systems from 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes via the INOC reaction. mdpi.com This provides a strong precedent for the potential of isonicotinaldehyde O-(2-propynyl)oxime 1-oxide to undergo analogous transformations to yield novel fused heterocyclic compounds containing the pyridine N-oxide scaffold.

| Starting Material | Key Transformation | Reagents and Conditions | Heterocyclic Product | Reference |

|---|---|---|---|---|

| 3-(Prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes | Intramolecular Nitrile Oxide Cycloaddition (INOC) | aq. NaOCl, DCM, rt | Pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netresearchgate.netoxazole derivatives | mdpi.com |

| Simple haloaldehydes, Hydroxylamine, Activated dipolarophiles | Cascade oxime formation, cyclization to nitrone, intermolecular dipolar cycloaddition | Various | Isoxazolidines (precursors to pyrrolizinones, indolizinones, etc.) | rsc.org |

| 2-Hydroxy-1-naphthaldehyde oxime | Oxidative self-cycloaddition via o-naphthoquinone nitrosomethide | AgO or Ag₂O, NMMO | Spiro{naphthalene(naphthopyranofurazan)}-one oxide | d-nb.info |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of Isonicotinaldehyde oxime 1-oxide in solution. Analysis of ¹H, ¹³C, and ¹⁵N nuclei provides specific information about the chemical environment of each atom, while advanced studies can reveal conformational details.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the methine proton of the oxime group, and the hydroxyl proton of the oxime. The pyridine N-oxide moiety significantly influences the chemical shifts of the ring protons compared to the non-oxidized parent compound, isonicotinaldehyde oxime.

The protons on the pyridine ring form an AA'BB' system. The protons ortho to the N-oxide group (H-2 and H-6) are deshielded and appear at a lower field, while the protons meta to the N-oxide (H-3 and H-5) are found at a higher field. The spectrum is also characterized by a singlet for the azomethine proton (-CH=N) and a broader singlet for the oxime hydroxyl proton (-NOH), the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 | 8.1 - 8.3 | Doublet | ~6-7 |

| H-3, H-5 | 7.5 - 7.7 | Doublet | ~6-7 |

| -CH=N | 8.1 - 8.4 | Singlet | - |

| -NOH | 11.0 - 12.5 | Singlet (broad) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the pyridine ring, four distinct signals are expected for the aromatic carbons, in addition to the signal for the oxime carbon. The N-oxide group causes a significant deshielding effect on the C-4 carbon and a shielding effect on the C-2/C-6 and C-3/C-5 carbons relative to pyridine itself. The carbon of the oxime functional group (C=NOH) typically appears in the range of 145-155 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 | 138 - 142 |

| C-2, C-6 | 125 - 128 |

| C-3, C-5 | 120 - 123 |

| -C=NOH | 148 - 152 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Analysis

¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms in this compound. Two signals are anticipated: one for the pyridine ring nitrogen (N-oxide) and one for the oxime nitrogen. The chemical shift of the N-oxide nitrogen is characteristically found in a specific region, which is sensitive to substituents on the pyridine ring. For pyridine N-oxide itself, the signal appears around -87 ppm, with substituted derivatives appearing in a range of approximately -85 to -130 ppm relative to nitromethane researchgate.netresearchgate.net. The oxime nitrogen signal is expected to appear in the typical range for such functional groups.

Proton Magnetic Resonance Studies of Conformational Equilibria

Proton NMR can be employed to study the conformational preferences of the molecule, particularly the equilibrium between the syn and anti isomers of the oxime group and the rotational barrier around the C4-C(H)=N single bond. The magnitudes of long-range spin-spin coupling constants between the methine proton (-CH=N) and the aromatic protons (H-3/H-5) are sensitive to the molecule's geometry. By analyzing these coupling constants, often with the aid of computational modeling, the predominant conformation in solution can be determined nist.gov.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is defined by absorptions from the N-oxide group, the oxime group, and the aromatic ring.

The N-O stretching vibration of the pyridine N-oxide is a prominent feature, typically observed in the 1200-1300 cm⁻¹ region nih.gov. The oxime group gives rise to a broad O-H stretching band around 3200-3400 cm⁻¹ and a C=N stretching vibration, which is usually found between 1640 and 1690 cm⁻¹ researchgate.net. The aromatic pyridine ring is characterized by C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Oxime (-OH) | O-H stretch | 3200 - 3400 (broad) |

| Aromatic Ring (-CH) | C-H stretch | 3000 - 3100 |

| Oxime (-C=N) | C=N stretch | 1640 - 1690 |

| Aromatic Ring | C=C, C=N stretch | 1400 - 1600 |

| N-Oxide (N-O) | N-O stretch | 1200 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to gain structural insights from its fragmentation patterns. The compound has a molecular formula of C₆H₆N₂O₂ and an exact mass of approximately 138.04 Da.

Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 138. Key fragmentation pathways can provide structural confirmation. A common fragmentation for pyridine N-oxides is the loss of an oxygen atom, leading to a peak at [M-16]⁺. Other potential fragmentations include the cleavage of the N-OH bond from the oxime (loss of 17 Da) or loss of the hydroxyl group (·OH), and subsequent cleavages of the pyridine ring. The study of fragmentation patterns of similar oximes suggests that rearrangements, such as the McLafferty rearrangement, are also possible depending on the ionization method and molecular structure nih.govnih.gov.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements. bioanalysis-zone.comthermofisher.com For this compound, with the molecular formula C₆H₆N₂O₂, the theoretical monoisotopic mass is calculated to be 138.042927 Daltons. guidechem.com HRMS analysis would be expected to yield an experimental mass value that aligns with this theoretical figure, typically within a narrow error margin of less than 5 parts per million (ppm). chromatographyonline.com This level of accuracy allows for the confident differentiation of the target compound from other potential isobaric species, which may have the same nominal mass but different elemental formulas. bioanalysis-zone.com

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆N₂O₂ |

| Theoretical Monoisotopic Mass (Da) | 138.042927 |

| Expected Experimental Mass Tolerance | < 5 ppm |

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-ToF-MS)

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-ToF-MS) is particularly well-suited for the analysis of polar, thermally labile molecules like this compound. ESI is a soft ionization technique that typically imparts minimal energy to the analyte, reducing fragmentation and preserving the molecular ion. nih.gov For this compound, analysis in positive ion mode would be expected to prominently feature the protonated molecule, [M+H]⁺.

The Time-of-Flight (ToF) mass analyzer then separates these ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel a fixed distance. nih.gov The high resolving power of ToF analyzers complements the soft nature of ESI, enabling accurate mass measurement of the parent ion. nih.gov This combination confirms the molecular weight and provides further evidence for the compound's identity.

| Ion Species | Expected m/z |

|---|---|

| Protonated Molecule [M+H]⁺ | 139.05070 |

X-ray Diffraction (XRD) and Crystallographic Analysis

While mass spectrometry confirms what a molecule is made of, X-ray diffraction reveals how its atoms are arranged in three-dimensional space.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the precise solid-state structure of a crystalline compound. This technique would allow for the determination of the three-dimensional arrangement of atoms in this compound, providing exact data on bond lengths, bond angles, and torsional angles. Furthermore, SCXRD analysis would reveal the packing of molecules within the crystal lattice and identify key intermolecular interactions, such as potential hydrogen bonding involving the oxime hydroxyl group and the N-oxide oxygen atom. While this technique is powerful, publicly available crystallographic data for this compound could not be located in the performed searches.

| Crystallographic Data Obtainable via SCXRD |

|---|

| Crystal System (e.g., Monoclinic, Orthorhombic) |

| Space Group |

| Unit Cell Dimensions (a, b, c, α, β, γ) |

| Atomic Coordinates |

| Bond Lengths and Angles |

| Intermolecular Interactions (e.g., Hydrogen Bonding) |

Other Advanced Spectroscopic and Analytical Techniques

Additional spectroscopic methods provide further insight into the vibrational and electronic properties of the molecule.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. It detects molecular vibrations by measuring the inelastic scattering of monochromatic light. A Raman spectrum for this compound would be expected to display characteristic peaks corresponding to the specific functional groups within the molecule. Key vibrational modes would include the C=N stretching of the oxime, the N-O stretching of the pyridine N-oxide moiety, and various aromatic C-C and C-H vibrations of the pyridine ring. Although a powerful tool for structural analysis, an experimental Raman spectrum for this specific compound was not found in the available search results.

| Functional Group | Expected Raman Shift Region (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3000-3100 |

| C=N Stretch (Oxime) | ~1620-1690 |

| Aromatic Ring Vibrations | ~1400-1600 |

| N-O Stretch (N-oxide) | ~1200-1300 |

Ultraviolet-Visible (UV/Vis) Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The structure of this compound, which contains a conjugated system including the pyridine N-oxide ring and the carbon-nitrogen double bond of the oxime, is expected to exhibit distinct absorption bands. These absorptions would correspond to π→π* and n→π* electronic transitions. shd-pub.org.rs The precise wavelengths (λmax) and intensities of these absorptions are sensitive to the solvent environment. researchgate.net While general principles suggest absorption in the UV range, specific experimental UV/Vis spectral data for this compound are not detailed in the searched literature.

| Electronic Transition | Expected Absorption Region |

|---|---|

| π→π | Shorter wavelength, higher intensity |

| n→π | Longer wavelength, lower intensity |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

No specific HPLC methods or purity assessment data for this compound were found in the available literature.

X-ray Absorption Spectroscopy (XAS)

No studies utilizing X-ray Absorption Spectroscopy to characterize the electronic structure or local atomic environment of this compound were found.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

No research was identified that employs Electron Paramagnetic Resonance spectroscopy to investigate the formation or characterization of radical species involving this compound.

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecules. These calculations are fundamental to predicting electronic properties and energies.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. For pyridine (B92270) derivatives and oximes, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G(d,p), are employed to perform geometry optimization. nih.govijcce.ac.ir This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic transport properties. biointerfaceresearch.comrsc.org A smaller energy gap generally implies higher reactivity. biointerfaceresearch.com For isonicotinaldehyde oxime 1-oxide, these calculations would elucidate the electron distribution, highlighting the electron-withdrawing nature of the pyridine N-oxide and oxime groups.

| Parameter | Typical Method/Basis Set | Purpose | Reference |

|---|---|---|---|

| Geometry Optimization | DFT (B3LYP) / 6-31G(d,p) | Determine the lowest energy molecular structure (bond lengths, angles). | nih.gov |

| Electronic Properties | DFT (B3LYP) / 6-311++G(d,p) | Calculate HOMO-LUMO energies, molecular electrostatic potential (MEP). | ijcce.ac.ir |

| Spectra Prediction | TD-DFT / CAM-B3LYP | Simulate UV-Vis absorption spectra. | ijcce.ac.ir |

| NBO Analysis | B3LYP / 6-31G(d,p) | Analyze charge delocalization and hyperconjugative interactions. | rsc.org |

The presence of the carbon-nitrogen double bond (C=N) in the oxime group of this compound results in the potential for geometric isomerism. These isomers are designated as E (entgegen, opposite) and Z (zusammen, together), depending on the spatial arrangement of the hydroxyl group relative to the pyridine ring.

Computational methods are essential for analyzing the conformational landscape of these isomers. rsc.orgacs.org By calculating the potential energy surfaces, researchers can identify the most stable conformers and the energy barriers for rotation around single bonds. acs.org Studies on similar oximes have shown that the relative stability of E and Z isomers can be influenced by non-bonding interactions between different parts of the molecule. acs.org Quantum mechanics-based calculations of NMR parameters can also help in the definitive assignment of the E or Z configuration when only one isomer is available experimentally. rsc.org

| Isomer | Description of -OH Group Position | Relative Stability Factor |

|---|---|---|

| E-isomer | The -OH group is on the opposite side of the pyridine ring relative to the C=N bond. | Relative stability is determined by computational energy minimization, accounting for steric and electronic effects. |

| Z-isomer | The -OH group is on the same side as the pyridine ring relative to the C=N bond. |

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. For this compound, the BDEs of the O-H bond in the oxime moiety and the N-O bond in the pyridine N-oxide ring are of significant interest as they relate to the molecule's potential antioxidant activity and thermal stability.

Computational chemistry offers reliable methods for calculating BDEs. High-level composite methods such as G3, CBS-QB3, and G4, as well as DFT functionals like M06-2X, have been shown to provide BDE values that are in excellent agreement with experimental calorimetric data. comporgchem.comnsf.gov The calculation involves optimizing the geometry of the parent molecule and the resulting radical fragments after bond cleavage and finding the enthalpy difference. researchgate.net For pyridine-N-oxide, the experimental N-O BDE is approximately 63.3 ± 0.5 kcal/mol, a value that high-level calculations can reproduce accurately. nsf.gov Similarly, the O-H BDE in oximes is typically in the range of 80-85 kcal/mol. comporgchem.com

| Bond | Compound Class | Typical Computed BDE (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| N-O | Pyridine-N-Oxide | ~62-64 | G4, CBS-APNO, M06-2X | nsf.gov |

| O-H | Acetone (B3395972) Oxime | ~85 | G3, CBS-QB3 | comporgchem.com |

| O-H | Diphenyl Oxime | ~82 | ONIOM-G3B3 | comporgchem.com |

Molecular Modeling and Simulation

While quantum mechanics focuses on electronic structure, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. open.ac.uk By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes of a molecule and its interactions with surrounding molecules, such as solvents or biological macromolecules. nih.gov

For this compound, MD simulations could be employed to understand its behavior in an aqueous solution. These simulations would reveal the nature and dynamics of intermolecular interactions, particularly the formation and breaking of hydrogen bonds between the oxime's hydroxyl group, the N-oxide's oxygen, and water molecules. Such studies are crucial for understanding the molecule's solubility and how it might orient itself when approaching a biological target. While specific MD studies on this compound are not widely published, the methodology is standard for simulating organic molecules and oxides. mdpi.comnist.gov

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational methods play a vital role in modern SAR by quantifying molecular features and building predictive models. nih.govnih.gov

For a molecule like this compound, computational SAR would involve calculating a range of molecular descriptors. These descriptors include electronic properties derived from DFT (like orbital energies and atomic charges), steric properties (molecular shape and volume), and physicochemical properties (like lipophilicity). nih.gov These calculated descriptors for a series of related compounds would then be correlated with their experimentally measured biological activities using statistical methods. The resulting model can help elucidate which molecular features are key to the activity and guide the design of new, more potent analogues by suggesting specific structural modifications. nih.gov

Molecular Docking Investigations of Chemical Interactions

Extensive searches of scientific literature and chemical databases did not yield specific molecular docking studies focused on this compound. While computational methods are frequently employed to understand the interactions of novel compounds with biological targets, no published research detailing the binding affinity, interaction modes, or potential protein targets for this particular molecule could be identified.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netchemrxiv.org This method is instrumental in drug discovery and molecular biology for predicting the binding of ligands to appropriate target binding sites. researchgate.netchemrxiv.org Studies on related heterocyclic compounds, such as pyridine and pyrimidine (B1678525) derivatives, have demonstrated the utility of molecular docking in identifying potential therapeutic candidates by evaluating their interactions with various enzymes and receptors. nih.govnih.gov For instance, investigations into other pyridine-containing compounds have successfully utilized molecular docking to explore their potential as antibacterial agents or enzyme inhibitors. nih.govnih.gov

However, without specific studies on this compound, it is not possible to provide data on its binding energies, key interacting amino acid residues, or the types of chemical bonds it may form with any biological target. Such information would typically be presented in detailed tables summarizing the results of the docking simulations.

Further computational research would be necessary to elucidate the potential chemical and biological interactions of this compound. Such studies would involve selecting a relevant biological target based on the compound's structural features and then performing docking simulations to predict its binding mode and affinity.

Advanced Applications and Research Directions in Chemical Science

A Versatile Building Block in Organic Synthesis

Isonicotinaldehyde oxime 1-oxide serves as a highly adaptable starting material in the synthesis of a wide array of organic compounds. Its utility stems from the reactivity of its functional groups, which can be selectively targeted to build intricate molecular architectures.

Intermediate in the Synthesis of Complex Nitrogen-Containing Compounds

The presence of both an oxime and a pyridine (B92270) N-oxide group makes this compound a key intermediate in the creation of complex nitrogen-containing molecules. Oximes are well-established precursors for a variety of nitrogenous compounds, including amines, amides, and nitriles, through reactions like reduction and rearrangement. rsc.orgijprajournal.com The pyridine N-oxide moiety further enhances its synthetic potential, offering a site for various transformations.

Recent research has highlighted the use of oxime intermediates in the iterative synthesis of nitrogen-containing polyketides. rsc.orgnih.gov This method involves the conversion of β-keto groups into O-methyl oximes to incorporate nitrogen atoms into the carbon framework. rsc.orgnih.gov Subsequent cyclization and cleavage of the N-O bond lead to the formation of diverse nitrogen-containing heterocycles such as 2-pyridones and 4-aminopyrones. rsc.orgnih.gov This approach demonstrates the potential of oxime-containing compounds like this compound to serve as crucial components in the construction of biologically relevant nitrogenous scaffolds. rsc.org

Precursor for Diverse Heterocyclic Scaffolds

The chemical structure of this compound makes it an ideal precursor for synthesizing a range of heterocyclic compounds, which are central to medicinal chemistry and materials science.

Pyridine Derivatives: The pyridine N-oxide core of the molecule is a key feature. The N-oxide group can be readily transformed, for instance, through deoxygenation to yield the corresponding pyridine derivative. This allows for the introduction of the isonicotinaldehyde oxime functionality onto a simple pyridine ring, which can then be further modified.

Pyrazoles: Pyrazoles are a class of heterocyclic compounds with significant biological and physical properties. chim.it The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govorganic-chemistry.org While direct synthesis from this compound is not the primary route, its derivatives can be strategically employed. For example, the aldehyde group can be manipulated to create a suitable precursor for pyrazole (B372694) formation. The versatility of the oxime group allows for its conversion into other functional groups that can participate in cyclization reactions to form pyrazole rings. nih.gov For instance, pyrazole oxime ether compounds have been synthesized and explored for their fungicidal properties. google.com

Coordination Chemistry and Material Science Applications

The ability of this compound to bind with metal ions has opened up avenues for its use in coordination chemistry and the development of novel materials.

Ligand Design for Metal Complexation

The nitrogen and oxygen atoms within this compound's structure act as potential donor sites, enabling it to function as a ligand that can coordinate with various metal ions. The oxime group itself is a well-known coordinating moiety, and the pyridine N-oxide adds another potential binding site. This dual functionality allows for the formation of stable metal complexes with diverse geometries and electronic properties. The synthesis and reactivity of oxime and oximato metal complexes have been extensively studied, highlighting their importance in coordination chemistry. at.ua

Potential in the Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Their high surface area and tunable pore sizes make them promising for applications in gas storage, separation, and catalysis. nih.govresearchgate.net The structural features of this compound make it a promising candidate as a linker in the synthesis of MOFs. The pyridine N-oxide and oxime groups can coordinate with metal centers, leading to the formation of extended, porous networks. While the direct use of this compound in MOF synthesis is an emerging area, the use of similar nitrogen-containing heterocyclic ligands is well-established. For instance, Zeolitic Imidazolate Framework-8 (ZIF-8), a prominent MOF, is synthesized using 2-methylimidazole (B133640) as the organic linker. nih.gov The principles of MOF synthesis, such as the solvothermal method, can be applied to explore the potential of this compound in creating novel MOF architectures. nih.govresearchgate.net

Photochemical Research Applications

The photochemical behavior of pyridine N-oxides has been a subject of considerable research interest. nih.govnih.govrsc.orgacs.orgrsc.org Irradiation of pyridine N-oxide and its derivatives can lead to the formation of highly reactive intermediates, which can be trapped and utilized in further chemical transformations. rsc.org

The photochemistry of pyridine N-oxides is influenced by the nature of the substituents on the pyridine ring. nih.gov For instance, the presence of a nitro, nitroso, or hydroxyamino group at the 4-position of pyridine 1-oxides has been shown to affect their photochemical reactivity. nih.gov this compound, with its oxime group at the 4-position, is expected to exhibit interesting photochemical properties.

Research has shown that the irradiation of syn-isonicotinaldehyde oxime can lead to its isomerization to the anti-isomer, a process that can be useful for synthesizing specific stereoisomers. dtic.mil Furthermore, the photochemistry of pyridazine (B1198779) N-oxides has been explored for the photoinduced evolution of atomic oxygen, which has applications in organic synthesis. nih.gov These studies suggest that this compound could be a valuable tool in photochemical research, potentially enabling novel synthetic methodologies and the generation of reactive species under mild conditions.

Exploration of Photochemical Isomerization Processes

The photochemical isomerization of oximes represents a significant area of research, with implications for the synthesis of specific stereoisomers that may be difficult to obtain through conventional chemical methods. In the context of isonicotinaldehyde oxime, which typically exists as the syn-isomer, photochemical irradiation provides a pathway to the corresponding anti-isomer.

Research has demonstrated that the irradiation of a concentrated acetone (B3395972) solution of syn-isonicotinaldehyde oxime can lead to its conversion to the anti-isomer. This process is of particular interest as quaternary salts of the anti-isomer have been investigated for their therapeutic potential. The photochemical approach offers a more convenient and simpler synthetic route compared to traditional methods, which have been reported to be inconsistent and low-yielding. This photochemical transformation is not only crucial for accessing the anti-isomer of isonicotinaldehyde oxime but may also be applicable to the isomerization of other heterocyclic aldoximes and their quaternary salts.

The general principle of photoisomerization in oximes involves the excitation of the molecule to an electronically excited state upon absorption of light, which allows for rotation around the C=N double bond, leading to the formation of the other geometric isomer. The efficiency and outcome of the isomerization can be influenced by factors such as the solvent, the concentration of the oxime, and the wavelength of the light used for irradiation.

| Parameter | Description | Finding |

| Starting Material | The geometric isomer of isonicotinaldehyde oxime used in the photochemical reaction. | syn-isonicotinaldehyde oxime |

| Solvent | The medium in which the photochemical reaction is carried out. | Acetone |

| Outcome | The product of the photochemical irradiation. | anti-isonicotinaldehyde oxime |

| Significance | The primary advantage of this photochemical method. | Provides a convenient and simple synthesis of the anti-isomer. |

Mechanistic Studies of DNA Photocleavage by Oxime Derivatives

While specific studies on the DNA photocleavage activity of this compound are not extensively documented, the broader class of oxime derivatives, particularly oxime esters and carbamates, has been a subject of significant research in this area. rsc.org The general mechanism for DNA photocleavage by these compounds involves the photoinduced homolysis of the weak N-O bond. rsc.org

Upon irradiation with UV light, typically at wavelengths such as 312 nm or 365 nm, the N-O bond in the oxime derivative undergoes cleavage, generating highly reactive radical species. youtube.com In the case of oxime esters, this process yields iminyl and aroyloxyl or sulfonyloxyl radicals. rsc.org These generated radicals, particularly the aroyloxyl radicals, are capable of abstracting hydrogen atoms from the deoxyribose sugar backbone of DNA or reacting with the DNA bases, leading to strand scission. rsc.org

Studies on various pyridinyl oxime carbamates and other oxime esters have shown that their DNA photocleaving efficiency can be tuned by modifying the substituents on the oxime and the acyl group. austinpublishinggroup.com For instance, the presence of a pyridine moiety can influence the DNA binding affinity of the molecule, which is a crucial step for effective photocleavage. rsc.org The binding can occur through intercalation or other modes, bringing the photoreactive part of the molecule in close proximity to the DNA. rsc.org

The general mechanism can be summarized as follows:

Photoexcitation : The oxime derivative absorbs UV light, promoting it to an excited state.

N-O Bond Homolysis : The excited molecule undergoes homolytic cleavage of the N-O bond, producing radical intermediates.

DNA Damage : The generated radicals attack the DNA, causing oxidative damage that results in single-strand or double-strand breaks.

Given the structural similarities, it is plausible that this compound and its derivatives could exhibit similar DNA photocleavage properties, representing a promising avenue for future research in the development of novel photochemotherapeutic agents.

Photocatalytic Applications (e.g., generation of reducing agents)

The photocatalytic properties of pyridine N-oxides have garnered considerable attention, particularly in the context of single-electron transfer (SET) chemistry. nih.gov While specific research on the photocatalytic generation of reducing agents using this compound is limited, the known reactivity of pyridine N-oxides provides a strong basis for its potential in this area.

Recent advances have shown that pyridine N-oxides can be oxidized by a photoredox catalyst under light irradiation to generate electrophilic N-oxy radicals. nih.gov These radicals are versatile intermediates that can participate in a variety of chemical transformations. One notable application is the photocatalytic deoxygenation of pyridine N-oxides themselves, which essentially involves the reduction of the N-oxide. rsc.org In such systems, a rhenium complex has been shown to be an effective photocatalyst for the deoxygenation of various functionalized pyridine N-oxides under ambient conditions. rsc.org This process demonstrates that the N-oxide group can be photochemically reduced.

Furthermore, the generation of pyridine N-oxy radicals can be harnessed in dual catalytic cycles for reactions such as C-H functionalization. nih.gov In these cycles, the N-oxy radical acts as a hydrogen atom transfer (HAT) agent, which is a key step in many reductive processes. While not a direct generation of a reducing agent in the traditional sense, the photocatalytic cycle effectively uses the N-oxide to facilitate reductive transformations.

The potential for this compound to act as a precursor for a reducing agent lies in its ability to undergo photocatalytic reduction. The N-oxide functionality can be removed, and potentially, the oxime group could also be involved in reductive pathways under specific photocatalytic conditions. The development of such applications would be a novel extension of the known photochemistry of pyridine N-oxides.

Applications in Analytical and Detection Chemistry

Development of Reagents for Chemical Detection

There is currently a lack of specific, documented research on the application of this compound as a reagent for chemical detection. However, the structural motifs present in the molecule, namely the oxime and the pyridine N-oxide groups, are known to be involved in complexation with metal ions and in colorimetric reactions, suggesting a potential for such applications.

Oximes, in general, are well-known chelating agents for a variety of metal ions. For instance, dimethylglyoxime (B607122) is a classic reagent for the detection and quantification of nickel. The nitrogen and oxygen atoms of the oxime group can coordinate with metal centers, often leading to the formation of colored complexes. It is conceivable that this compound could similarly act as a ligand for specific metal ions, with the pyridine N-oxide moiety potentially influencing the selectivity and stability of the resulting complexes.

The development of a new chemical detection reagent would require systematic studies of the reactivity of this compound with a wide range of analytes, including metal ions and other organic or inorganic species. Such research would involve investigating the conditions under which a selective and sensitive analytical signal, such as a color change or fluorescence, is produced.

Utilization in Spectroquant Methodologies

Currently, there is no available literature that specifically details the utilization of this compound in Spectroquant® or other established spectrophotometric quantitative methodologies. The Spectroquant® system relies on the use of specific reagents that react with the analyte of interest to produce a colored product, the absorbance of which is then measured to determine the analyte's concentration.

For this compound to be employed in such a methodology, it would need to either be the analyte itself, reacting with a chromogenic reagent, or act as the reagent that selectively reacts with a target analyte to produce a quantifiable color.

While spectrophotometric methods have been developed for the determination of other oximes and related compounds, the specific application of this compound in a validated quantitative method has not been reported. Future research could explore its potential in this area, which would involve developing and validating a new analytical method, including determining the optimal reaction conditions, linearity, sensitivity, and selectivity.

Emerging Research Themes and Future Perspectives for Isonicotinaldehyde Oxime 1 Oxide

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of pyridine (B92270) N-oxides and their derivatives is a well-established field, yet there is a continuous drive towards more sustainable and efficient methods. Traditional synthetic routes often rely on strong oxidizing agents and organic solvents, which can have environmental drawbacks.

A particularly promising and innovative approach for the synthesis of pyridine oximes involves electrocatalysis. Recent studies have demonstrated the feasibility of synthesizing pyridine oximes through the electrocatalytic reduction of nitric oxide (NO) to generate hydroxylamine (B1172632) in situ. at.ua This method offers a greener alternative to traditional approaches by utilizing a readily available and environmentally relevant starting material. The in situ generation of hydroxylamine, which then reacts with the corresponding aldehyde, circumvents the need to handle this often unstable and corrosive reagent separately. at.ua This electrocatalytic strategy has been successfully applied to produce 2-pyridinealdoxime with high Faradaic efficiency and yield, suggesting its potential applicability for the synthesis of isonicotinaldehyde oxime 1-oxide. at.ua

Future research in this area could focus on optimizing the electrochemical conditions for the synthesis of this compound, including the choice of electrode materials and reaction media. The development of flow-based electrochemical reactors could also enable continuous and scalable production, further enhancing the sustainability of the process.

Another avenue for sustainable synthesis lies in the use of biocatalysis. Enzymes, with their high selectivity and ability to operate under mild conditions, offer an attractive alternative to conventional chemical catalysts. Research into identifying or engineering enzymes capable of oxidizing the pyridine nitrogen and subsequently facilitating the oximation of the aldehyde group could lead to highly efficient and environmentally benign synthetic routes.

Exploration of Undocumented or Less Documented Reactivity Profiles

The reactivity of pyridine N-oxides and oximes has been extensively studied individually, but the interplay of these two functional groups within the same molecule, as in this compound, presents opportunities to uncover unique reactivity.

The N-oxide group significantly influences the electronic properties of the pyridine ring, making the positions ortho and para to the nitrogen atom susceptible to both nucleophilic and electrophilic attack. This opens up possibilities for a range of functionalization reactions that may not be readily achievable with the parent isonicotinaldehyde oxime.

One area of emerging interest is the use of pyridine N-oxides in photoredox catalysis. Recent work has shown that pyridine N-oxides can participate in the carbohydroxylation and aminohydroxylation of α-olefins, demonstrating their potential to engage in radical-mediated transformations. nih.gov The generation of pyridine N-oxy radicals under photocatalytic conditions could be a valuable tool for forging new carbon-carbon and carbon-heteroatom bonds, and the specific reactivity of the this compound in such reactions remains to be explored.

Furthermore, the oxime functionality itself is a versatile reactive handle. It can undergo a variety of transformations, including Beckmann rearrangements to form amides, reductions to amines, and cycloaddition reactions. The presence of the N-oxide could modulate the reactivity of the oxime group, potentially leading to novel reaction pathways or selectivities. For instance, intramolecular reactions between the N-oxide oxygen and the oxime could be triggered under specific conditions, leading to the formation of novel heterocyclic scaffolds. The study of radical reactions involving the oxime moiety, such as oxidative cyclizations, is another promising area, as these transformations can lead to the rapid construction of complex molecular architectures. nih.gov

Application of Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for controlling reaction outcomes. Advanced spectroscopic techniques can provide invaluable insights into the transient intermediates and transition states that govern chemical transformations.

Expected 1H NMR Spectral Features of this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Pyridine Ring Protons | 7.5 - 8.5 | Doublet, Triplet |

| Oxime Proton (CH=NOH) | 8.0 - 9.0 | Singlet |

| Hydroxyl Proton (NOH) | 10.0 - 12.0 | Broad Singlet |

This is a predictive table based on analogous structures and general NMR principles.

Infrared (IR) spectroscopy would be useful for identifying the characteristic vibrational frequencies of the N-O bond in the pyridine N-oxide (typically around 1200-1300 cm-1) and the C=N and O-H bonds of the oxime group. nih.gov Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the compound. nih.gov

Beyond static characterization, advanced techniques such as in situ NMR and stopped-flow IR spectroscopy could be employed to monitor reactions in real-time. This would allow for the direct observation of reaction intermediates and the determination of kinetic parameters, providing a detailed picture of the reaction mechanism. For example, studying the formation of this compound from isonicotinaldehyde 1-oxide and hydroxylamine using these techniques could help to elucidate the role of pH and catalysts in the reaction.

Integration of Predictive Computational Chemistry for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. It allows for the prediction of molecular properties, the exploration of reaction mechanisms, and the rational design of new molecules with desired functionalities.

Furthermore, computational studies could be used to model the reaction pathways for the synthesis and subsequent transformations of this compound. For example, the mechanism of oxime formation has been studied using DFT, providing valuable information about the energetics of the reaction steps. researchgate.net Similar calculations could be performed to explore the undocumented reactivity profiles discussed in section 7.2, such as cycloaddition reactions or radical-mediated transformations. This predictive power would allow for the in silico screening of potential reaction conditions and substrates, guiding experimental work and accelerating the discovery of new reactions.

The rational design of derivatives of this compound with tailored properties is another exciting application of computational chemistry. By systematically modifying the substituents on the pyridine ring or the oxime group, it would be possible to tune the electronic and steric properties of the molecule to achieve specific outcomes, such as enhanced catalytic activity or improved binding to a biological target.

Design and Synthesis of Novel Functional Materials Based on the Compound's Core Structure

The unique structural features of this compound make it an attractive building block for the construction of novel functional materials. The pyridine N-oxide and oxime moieties both possess coordinating atoms that can bind to metal ions, making this compound a promising ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Research on related 2-pyridyl oximes has demonstrated their ability to form coordination polymers and MOFs with interesting structural and physical properties. researchgate.net These materials can exhibit porosity, which is a key feature for applications in gas storage, separation, and catalysis. The specific geometry and electronic properties of this compound could lead to the formation of MOFs with unique network topologies and functionalities. The N-oxide group, in particular, can act as a hydrogen bond acceptor and a coordinating site, influencing the self-assembly of the framework.

Another area of potential application is in the development of dynamic covalent polymers. The reversible nature of the oxime bond can be exploited to create materials that can adapt their structure in response to external stimuli. rsc.org By incorporating this compound into a polymer backbone, it may be possible to create self-healing materials or materials with tunable properties. The N-oxide group could also be used to introduce additional non-covalent interactions, further controlling the macroscopic properties of the polymer.

The development of new functional materials based on this compound is a largely unexplored area with significant potential for innovation. Future research in this direction could lead to materials with applications in a wide range of fields, from materials science to catalysis and beyond.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for unambiguous identification of isonicotinaldehyde oxime 1-oxide, and how should data be interpreted?

- Methodology : Use a combination of NMR (¹H, ¹³C, and DEPT for structural elucidation), FTIR (to confirm oxime C=N-O and N-oxide groups), and mass spectrometry (HRMS for molecular ion verification). Cross-reference observed spectral data with literature values for 4-pyridinecarboxaldehyde N-oxide derivatives (CAS: 7216-42-4) . For crystallographic confirmation, employ single-crystal X-ray diffraction refined via SHELXL, ensuring proper handling of twinned or high-resolution data .

Q. How can this compound be synthesized from its precursor aldehydes, and what experimental conditions optimize yield?

- Methodology : React 4-pyridinecarboxaldehyde with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 4–6 hrs). Monitor pH (neutral to slightly acidic) to avoid overoxidation. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Yield optimization requires stoichiometric control of NH₂OH·HCl (1.2–1.5 eq) and inert atmosphere to prevent byproduct formation .

Q. What are the key considerations for characterizing oxime isomerism in this compound?

- Methodology : Analyze E/Z isomerism via GC-FTIR with multivariate curve resolution (MCR) to distinguish isomers. Use temperature-controlled chromatography (e.g., 60–100°C) and carrier gas flow rates (1–2 mL/min) to resolve dynamic interconversion during elution. Assign configurations based on ν(C=N) IR bands (E: 1640–1660 cm⁻¹; Z: 1600–1620 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in synthetic byproduct profiles be resolved when this compound reacts with acylating agents?

- Methodology : When reacting with acetyl chloride, monitor intermediates via LC-MS to identify byproducts like 4-chloroquinaldaldehyde oxime acetate (III) or nitrile oxides (V). Use kinetic studies (time-resolved ¹H NMR) to track reaction pathways. Adjust stoichiometry (e.g., excess AgNO₂) to suppress nitrile oxide formation . For mechanistic clarity, employ DFT calculations to model transition states and competing pathways .

Q. What strategies are effective for incorporating this compound into heterocyclic systems (e.g., pteridines or isoxazoles)?

- Methodology : Utilize 1,3-dipolar cycloaddition with alkynes/alkenes under microwave irradiation (100°C, 30 mins) to form isoxazoles. For pteridine synthesis, cyclize pyrazine intermediates (e.g., ethyl 2-amino-5-oximinomethylpyrazine-3-carboxylate 1-oxide) with guanidine at 120°C. Purify via pH-selective precipitation (pH 4–5 for zwitterionic products) .

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic/electrophilic systems?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (FMOs), identifying nucleophilic (oxime oxygen) and electrophilic (pyridine N-oxide) sites. Validate predictions with Hammett σ⁺ correlations using substituted derivatives. Compare computed activation energies (ΔG‡) with experimental kinetic data .

Q. What are the best practices for resolving crystallographic ambiguities in metal complexes derived from this oxime?

- Methodology : For metal-coordination studies, refine structures using SHELXL with TWIN/BASF commands for twinned data. Validate hydrogen bonding and π-stacking interactions via Hirshfeld surface analysis. Cross-check bond lengths (e.g., Sn–O in dioctyltin oxide complexes: 2.05–2.15 Å) against Cambridge Structural Database entries .

Methodological Guidelines

- Data Reporting : Follow IUPAC guidelines for spectral data (δ/ppm for NMR, λ_max for UV-Vis) and crystallographic CIF submissions. Include raw data (e.g., GC-FTIR chromatograms, diffraction images) in supplementary materials .

- Error Analysis : Quantify uncertainties in synthetic yields (±2–5% via triplicate trials) and crystallographic R-factors (≤0.05 for high-resolution data) .

- Literature Review : Prioritize peer-reviewed journals over vendor catalogs. Cross-reference synthetic protocols with Progress in Medicinal Chemistry and Yakugaku Zasshi for historical context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.